N-(4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-14-6-13-28-17-26-23-21(18-7-4-3-5-8-18)15-29(24(23)25(28)31)16-22(30)27-19-9-11-20(33-2)12-10-19/h3-5,7-12,15,17H,6,13-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQPXOUNICLJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound that has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N4O4
- Molecular Weight : 446.5 g/mol
- IUPAC Name : this compound
Anticancer Activity
Studies have evaluated the anticancer potential of this compound using various cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), the compound exhibited selective activity against certain leukemia cell lines at a concentration of 10 µM. The results indicated a low level of overall anticancer activity, but specific cell lines showed sensitivity to treatment (Table 1) .
| Cell Line | Sensitivity |
|---|---|
| Leukemia | Moderate |
| Melanoma | Low |
| Colon | Low |
| Breast | Low |
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrimidine compounds, including this specific structure, possess anti-inflammatory properties. The mechanism involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. In vitro assays revealed that certain derivatives significantly reduced the expression levels of COX enzymes and pro-inflammatory cytokines .
Antimicrobial Activity
The compound has also shown antimicrobial properties. Various studies have reported that similar phenoxy-N-arylacetamide scaffolds exhibit activity against a range of microbial pathogens. This suggests that this compound may hold potential as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound likely interferes with specific enzymatic pathways involved in cancer cell proliferation and inflammation.
- Modulation of Gene Expression : It may alter the expression of genes associated with inflammatory responses and tumorigenesis.
- Interaction with Cellular Receptors : The structural features allow for potential interactions with various cellular receptors involved in signaling pathways.
Study on Anticancer Activity
A notable study involved testing the compound against a panel of cancer cell lines. The findings indicated that while the compound had limited activity overall, it was particularly effective in inhibiting growth in certain leukemia cells. This suggests a need for further exploration into its mechanisms and potential modifications to enhance efficacy .
Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, derivatives similar to this compound were shown to significantly inhibit COX activity, leading to reduced production of inflammatory mediators such as prostaglandins . This positions the compound as a candidate for further development in treating inflammatory diseases.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step reactions that include the formation of the pyrrolo[3,2-d]pyrimidine scaffold. The structural elucidation is often achieved through techniques such as:
- Infrared (IR) Spectroscopy
- Nuclear Magnetic Resonance (NMR) Spectroscopy (both and )
- High-Resolution Mass Spectrometry (HR-MS)
These methods confirm the molecular structure and purity of the compound, which has a molecular formula of C25H26N4O4 and a molecular weight of 446.5 g/mol .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown promising cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that these compounds can inhibit cancer cell proliferation while exhibiting minimal toxicity to normal cells .
Case Study: Cytotoxicity Assays
| Compound | Cell Line | IC50 (µM) | Toxicity on Normal Cells |
|---|---|---|---|
| Compound A | MCF-7 | 27.7 | >100 |
| Compound B | T47-D | 39.2 | >100 |
Anti-inflammatory Properties
Research indicates that similar compounds may possess anti-inflammatory properties. Molecular docking studies suggest that these compounds can act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions them as potential candidates for treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
